Spiro[3.5]nonan-2-one, 5-methylene-
Description
Spiro[3.5]nonan-2-one, 5-methylene- is a bicyclic ketone characterized by a spiro junction at the third carbon of a nonane backbone, with a ketone group at position 2 and a methylene substituent at position 4. The spiro architecture imposes significant steric constraints, influencing its reactivity and physical properties. For instance, trifluoromethyl- and benzo-fused analogs demonstrate how substituents alter electronic and steric profiles . The methylene group at position 5 likely enhances electrophilic reactivity at adjacent sites, similar to spiro compounds with exocyclic double bonds .
Properties
CAS No. |
75229-61-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
9-methylidenespiro[3.5]nonan-2-one |
InChI |
InChI=1S/C10H14O/c1-8-4-2-3-5-10(8)6-9(11)7-10/h1-7H2 |
InChI Key |
DBAVMZQJKNRLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC12CC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-2-one, 5-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanone derivative with a methylene source, such as methylene iodide, in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Spiro[3.5]nonan-2-one, 5-methylene- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-2-one, 5-methylene- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Spiro[3.5]nonan-2-one, 5-methylene- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-2-one, 5-methylene- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Spiro[3.5]nonan-2-one Derivatives
Key Observations :
- Heteroatom Influence : Oxygen-containing spiro compounds (e.g., 31 in ) exhibit lower polarity compared to nitrogen analogs (e.g., 7-azaspiro in ), which may enhance solubility in polar solvents.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the ketone, whereas bulky substituents like benzyl hinder nucleophilic attack.
Physicochemical and Spectral Properties
Table 2: Analytical and Spectral Data Comparison
Key Observations :
- Melting Points : Spiro compounds with aromatic fused rings (e.g., benzo derivatives ) typically exhibit higher melting points than aliphatic variants.
- Spectral Signatures : The ketone C=O stretch in IR (~1700 cm⁻¹) is consistent across derivatives . Vinyl protons in chlorosulfonyl analogs (e.g., δ 6.08–6.40 in ) suggest restricted rotation due to steric hindrance.
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